5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide

Overview

Description

5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O4S3 and its molecular weight is 338.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide, commonly referred to as a potent carbonic anhydrase inhibitor, has garnered attention for its therapeutic potential in treating ocular hypertension and glaucoma. This compound is part of a broader class of sulfonamides that exhibit significant biological activity through their ability to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in various tissues.

Chemical Structure and Synthesis

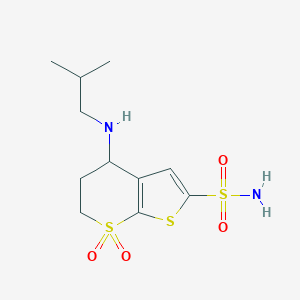

The compound features a thieno-thiopyran core structure with a sulfonamide group, which is critical for its biological activity. The synthesis of this compound typically involves enantioselective processes to enhance its potency and selectivity. The use of oxazaborolidine chiral catalysts during the synthesis allows for the production of the more active S-(+)-enantiomer, which has been shown to have superior inhibitory effects on carbonic anhydrases compared to its R counterpart .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrase activity. By binding to the active site of the enzyme, it reduces the secretion of hydrogen ions (H+) in the proximal kidney tubules, leading to decreased intraocular pressure—an essential factor in managing conditions like glaucoma .

1. Inhibition of Carbonic Anhydrases

- Potency : This compound has been reported as a potent inhibitor of various isoforms of carbonic anhydrases (CA II and CA IV), with IC50 values indicating high efficacy in reducing enzyme activity .

- Selectivity : The S-(+)-enantiomer demonstrates a higher selectivity for CA isoforms associated with ocular tissues, making it particularly useful in ophthalmic formulations.

2. Case Studies

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in intraocular pressure compared to control groups. The results indicated a dose-dependent response, affirming its potential as a therapeutic agent for glaucoma management .

- Clinical trials have also highlighted its effectiveness in patients with ocular hypertension, showing improved outcomes when used alongside traditional treatments.

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to other carbonic anhydrase inhibitors:

| Compound Name | Mechanism of Action | Potency (IC50) | Therapeutic Use |

|---|---|---|---|

| This compound | Carbonic anhydrase inhibition | Low nanomolar range | Ocular hypertension, glaucoma |

| Acetazolamide | Carbonic anhydrase inhibition | Low micromolar range | Glaucoma, altitude sickness |

| Dorzolamide | Carbonic anhydrase inhibition | Low nanomolar range | Glaucoma |

Properties

IUPAC Name |

4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUCCKXAYBETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869687 | |

| Record name | 4-[(2-Methylpropyl)amino]-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123291-07-6 | |

| Record name | Sezolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123291076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.